molecular formula C10H14ClNO3 B2956073 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride CAS No. 2411287-60-8

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride

Cat. No.: B2956073
CAS No.: 2411287-60-8
M. Wt: 231.68
InChI Key: SCQAYSWLSYPTDL-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride (CAS 2411287-60-8) is a benzoic acid derivative with the molecular formula C 10 H 14 ClNO 3 and a molecular weight of 231.68 g/mol . This compound features a methyl substitution at the 2-position of the benzoic acid ring and a 2-aminoethoxy side chain at the 3-position, which is presented as a hydrochloride salt to enhance stability and solubility . As a derivative of benzoic acid, this compound belongs to a class of chemicals that are frequently investigated as synthetic intermediates or building blocks in medicinal chemistry and organic synthesis . The structure of this compound, which incorporates both a carboxylic acid and a primary amine functional group, makes it a versatile precursor for the synthesis of more complex molecules, such as esters . Researchers may explore its potential as a key intermediate in the development of pharmacologically active agents. Specifically, structurally related compounds, such as aminomethylbenzoic acid, are known to possess antifibrinolytic activity, suggesting that this compound could be of interest in related biochemical and pharmacological research pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7-8(10(12)13)3-2-4-9(7)14-6-5-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXCBGGJCOJMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3-(2-Aminoethoxy)-2-methylbenzoic acid HCl C₁₀H₁₄ClNO₃ ~239–241 2-methyl, 3-(2-aminoethoxy) Drug synthesis, agrochemicals
4-(2-Aminoethoxy)benzoic acid HCl (CAS 1050208-10-0) C₉H₁₂ClNO₃ 217.65 4-(2-aminoethoxy) Pharmaceutical intermediates
4-[2-(2-Aminoethoxy)ethoxy]benzoic acid HCl C₁₂H₁₆ClNO₄ 261.71 4-(extended ethoxy chain) Drug delivery systems
Aminoethoxyvinylglycine HCl (AVG-HCl) C₆H₁₂ClN₂O₃ 196.63 Ethylene inhibitor, aminoethoxyvinyl Agriculture (bloom delay)
2-Methylbenzoic acid C₈H₈O₂ 136.15 2-methyl Solubility studies

Physicochemical Properties

  • Solubility and Partitioning: The ortho-methyl group in 3-(2-aminoethoxy)-2-methylbenzoic acid HCl introduces steric effects. suggests that 2-methylbenzoic acid exhibits minimal steric twisting in water-octanol systems but shows slight shielding in water-cyclohexane, reducing its logP compared to para-isomers. This implies that the target compound may have lower lipophilicity than its 4-substituted analogs. The aminoethoxy group enhances water solubility via hydrogen bonding, similar to 4-(2-aminoethoxy)benzoic acid HCl.

Key Differentiators and Challenges

  • Steric vs. Electronic Effects : The ortho-methyl group in the target compound may reduce reactivity in electrophilic substitutions compared to para-substituted analogs.
  • Stability : Hydrochloride salts improve stability but may require controlled storage to prevent hygroscopic degradation.
  • Synthetic Complexity: Introducing both methyl and aminoethoxy groups demands precise regioselective synthesis to avoid byproducts.

Biological Activity

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15ClN2O3
  • Molecular Weight : 250.70 g/mol

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body.

  • Target Receptors : The compound acts as a noncompetitive antagonist of the AMPA receptor, which is crucial in the glutamatergic neurotransmission pathway. This interaction has significant implications for neurological conditions, particularly epilepsy, where it has been noted to reduce seizure activity in rodent models.
  • Biochemical Pathways : By modulating AMPA receptor activity, this compound influences glutamate signaling, which is critical for synaptic transmission and plasticity in the central nervous system.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticonvulsant Activity : In animal studies, this compound demonstrated a marked reduction in seizure frequency and severity, indicating its potential as an anticonvulsant agent.
  • Protein Interaction : It has been shown to interact with cathepsins B and L, enhancing proteolytic activity within cells. This suggests a role in promoting protein degradation pathways, which could be beneficial in conditions where protein homeostasis is disrupted .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Seizure Models : In a controlled experiment involving rodent models of epilepsy, administration of the compound resulted in a significant decrease in seizure episodes compared to control groups. The study concluded that the compound's action on AMPA receptors was pivotal for its anticonvulsant properties.
  • Cell-Based Assays : In vitro studies assessed the impact of the compound on human foreskin fibroblasts. The results indicated that it promotes both ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular maintenance and function .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds was made:

Compound NameMechanism of ActionBiological Activity
This compoundNoncompetitive antagonist at AMPA receptorsAnticonvulsant, promotes protein degradation
EPZ-005687EZH2 inhibitorAnti-cancer properties
GSK-343EZH2 inhibitorAnti-cancer properties

Q & A

Q. What are the documented applications in medicinal chemistry research?

  • Methodological Answer : Structurally related compounds (e.g., Istaroxime Hydrochloride) inhibit Na+/K+ ATPase, suggesting potential use in cardiotonic drug development. Design SAR studies by modifying the aminoethoxy chain length or benzoic acid substituents to optimize target binding .

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